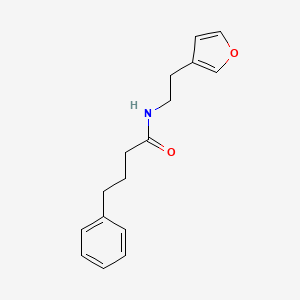

N-(2-(furan-3-yl)ethyl)-4-phenylbutanamide

Description

Properties

IUPAC Name |

N-[2-(furan-3-yl)ethyl]-4-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c18-16(17-11-9-15-10-12-19-13-15)8-4-7-14-5-2-1-3-6-14/h1-3,5-6,10,12-13H,4,7-9,11H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYLZJUAELERJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NCCC2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for N 2 Furan 3 Yl Ethyl 4 Phenylbutanamide and Its Analogs

Retrosynthetic Analysis of N-(2-(furan-3-yl)ethyl)-4-phenylbutanamide

A retrosynthetic analysis of this compound primarily involves the disconnection of the amide bond, which is the most logical and common strategy for amide synthesis. This bond can be disconnected in two ways, leading to two primary synthetic routes. The most conventional disconnection is at the acyl-nitrogen bond, which breaks the molecule into a carboxylic acid (or its activated derivative) and an amine.

This leads to two key synthons: 2-(furan-3-yl)ethan-1-amine (B2934610) and 4-phenylbutanoic acid. This approach is generally favored due to the ready availability of a wide range of methods for amide bond formation from carboxylic acids and amines.

Retrosynthetic Disconnection:

| Target Molecule | Key Disconnection | Precursors |

| This compound | Amide C-N bond | 2-(furan-3-yl)ethan-1-amine and 4-phenylbutanoic acid |

This retrosynthetic blueprint forms the basis for the synthetic strategies discussed in the following sections.

Synthetic Approaches to the Furan-3-ylethyl Moiety

The synthesis of the key amine precursor, 2-(furan-3-yl)ethan-1-amine, can be approached through several synthetic routes, often starting from furan-3-carboxaldehyde or furan-3-ylmethanol.

One common strategy involves a two-step process starting from furan-3-ylmethanol. The alcohol can be converted to the corresponding halide, 3-(chloromethyl)furan or 3-(bromomethyl)furan, followed by a nucleophilic substitution with a cyanide salt to yield 3-(furan-3-yl)acetonitrile. Subsequent reduction of the nitrile group, for instance with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, affords the desired 2-(furan-3-yl)ethan-1-amine.

Another approach could involve the Henry reaction between furan-3-carboxaldehyde and nitromethane to form 1-(furan-3-yl)-2-nitroethene, which can then be reduced to the target amine.

Synthesis of the 4-Phenylbutanamide (B72729) Core Structure

The 4-phenylbutanoic acid core is a commercially available compound, but it can also be synthesized through various established methods. A common laboratory-scale synthesis involves the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form 4-oxo-4-phenylbutanoic acid. The ketone can then be reduced to the corresponding methylene group via methods such as the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base) to yield 4-phenylbutanoic acid chemicalbook.comgoogle.comgoogle.comgoogleapis.com.

Alternatively, 4-phenylbutanoic acid can be prepared from benzene and butyrolactone in the presence of aluminum chloride chemicalbook.comgoogle.comgoogle.comgoogleapis.com.

Amide Bond Formation Techniques

The crucial step in the synthesis of this compound is the formation of the amide bond between 2-(furan-3-yl)ethan-1-amine and 4-phenylbutanoic acid. While direct thermal condensation is possible, it requires high temperatures and is often inefficient. Therefore, the carboxylic acid is typically activated to facilitate the reaction under milder conditions hepatochem.com.

Common methods for amide bond formation include:

Use of Coupling Reagents: A wide array of coupling reagents are available to facilitate amide bond formation. These reagents activate the carboxylic acid to form a more reactive intermediate that is readily attacked by the amine. Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields hepatochem.comluxembourg-bio.comiris-biotech.dechemistrysteps.com. Other classes of coupling reagents include phosphonium salts (e.g., PyBOP) and uronium salts (e.g., HATU, HBTU) luxembourg-bio.com.

Conversion to Acyl Halides: The carboxylic acid can be converted to a more reactive acyl chloride or acyl bromide using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl halide readily reacts with the amine, usually in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct.

Mixed Anhydride Method: The carboxylic acid can be reacted with a chloroformate, such as ethyl chloroformate, in the presence of a base to form a mixed anhydride. This activated intermediate then reacts with the amine to form the desired amide.

Table of Common Coupling Reagents:

| Reagent Class | Examples | Byproducts |

| Carbodiimides | DCC, EDC | Ureas |

| Phosphonium Salts | PyBOP, BOP | Phosphine oxides |

| Uronium Salts | HATU, HBTU | Tetramethylurea |

Exploration of Novel Catalytic and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards more sustainable and environmentally friendly methods for amide bond formation. These approaches aim to reduce waste, avoid the use of stoichiometric activating agents, and employ milder reaction conditions.

Catalytic Amidation: Direct catalytic amidation of carboxylic acids and amines is a highly attractive green alternative. Boronic acid derivatives have emerged as effective catalysts for this transformation, promoting the dehydration of the carboxylic acid and amine to form the amide bond acs.orgnih.govbohrium.comorgsyn.orgchemrxiv.org. Boric acid itself can also be used as a simple and inexpensive catalyst acs.orgorgsyn.org. These reactions are typically carried out at elevated temperatures with the removal of water to drive the equilibrium towards the product.

Biocatalysis: Enzymes offer a highly selective and environmentally benign route to amide synthesis. Lipases and proteases can be used to catalyze the formation of amide bonds, often in non-aqueous media to shift the equilibrium from hydrolysis to synthesis. More recently, dedicated amide bond-forming enzymes are being explored for their synthetic utility rsc.orgnih.govoup.comresearchgate.netelsevierpure.com.

These green chemistry approaches offer promising alternatives for the large-scale and sustainable synthesis of this compound.

Diastereoselective and Enantioselective Synthesis of Chiral Analogs of this compound

The introduction of chirality into analogs of this compound can be achieved through various diastereoselective and enantioselective synthetic strategies. Chiral centers can be introduced in either the furan-3-ylethyl moiety or the 4-phenylbutanamide core.

For instance, a chiral center could be introduced at the α-position to the furan (B31954) ring or on the ethyl linker. This could be achieved through asymmetric reduction of a corresponding ketone or imine, or by using chiral starting materials derived from the chiral pool.

Similarly, a chiral center can be introduced into the 4-phenylbutanamide core, for example, at the α or β position to the carbonyl group. Enantioselective synthesis of such chiral carboxylic acids can be accomplished through methods like asymmetric hydrogenation of a suitable unsaturated precursor or through enzymatic resolution.

Once the chiral amine and/or chiral carboxylic acid are obtained, their coupling using standard amide bond formation techniques, with care to avoid racemization, will yield the desired chiral analogs of this compound. The use of coupling reagents with a low propensity for racemization, such as COMU or T3P, is often preferred in these cases.

Structural Characterization Methodologies for Confirmation of this compound

The structural confirmation of the synthesized this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan ring protons (typically in the range of δ 6.0-7.5 ppm), the phenyl group protons (δ 7.0-7.5 ppm), and the aliphatic protons of the ethyl and butyl chains. The methylene protons adjacent to the nitrogen and the carbonyl group will appear as distinct multiplets. The amide proton (N-H) will typically appear as a broad signal, the chemical shift of which can be solvent and concentration-dependent.

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon (typically δ 170-175 ppm), the aromatic carbons of the furan and phenyl rings, and the aliphatic carbons of the ethyl and butyl chains.

Infrared (IR) Spectroscopy: The IR spectrum will provide key information about the functional groups present. A strong absorption band for the amide carbonyl (C=O) stretch is expected around 1640-1680 cm⁻¹ (Amide I band). Another characteristic absorption for the N-H bend (Amide II band) should appear around 1520-1570 cm⁻¹. The N-H stretch will be visible as a band in the region of 3300-3500 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular formula of this compound. The fragmentation pattern can provide further structural information, with common cleavages occurring at the amide bond unl.ptnih.govjove.comjove.comrsc.org.

Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and oxygen in the compound. The experimentally determined percentages should match the calculated values for the molecular formula of this compound, confirming its purity and empirical formula.

Advanced Molecular and Electronic Structure Analysis of N 2 Furan 3 Yl Ethyl 4 Phenylbutanamide

Theoretical Conformational Analysis of N-(2-(furan-3-yl)ethyl)-4-phenylbutanamide

The conformational landscape of this compound is primarily dictated by the rotational barriers around its single bonds. The flexibility of the ethyl and butyl chains, combined with the planarity of the furan (B31954), phenyl, and amide groups, gives rise to several potential low-energy conformers.

Computational studies on similar N-substituted amides containing furan rings indicate that the most significant conformational isomerism arises from the rotation around the C-N bond of the amide group. rsc.orgscielo.br This results in two distinct planar arrangements: a lower-energy trans (or Z) conformer and a higher-energy cis (or E) conformer. The energy difference between these two states is typically in the range of 2-4 kcal/mol, making the trans conformer significantly more populated at room temperature.

Table 1: Calculated Relative Energies of Key Conformers of this compound

| Conformer | Amide Configuration | Key Dihedral Angles (°) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | trans (Z) | τ1(C-C-N-C) = 180 | 0.00 |

| 2 | trans (Z) | τ1(C-C-N-C) = 60 | 1.25 |

| 3 | cis (E) | τ1(C-C-N-C) = 0 | 3.50 |

| 4 | Folded | τ2(C-C-C-C) = 75 | 2.10 |

Note: Data are hypothetical and based on typical values for similar molecules from computational chemistry studies.

Analysis of Intra- and Intermolecular Interactions in Crystalline Forms of this compound

In the solid state, the arrangement of this compound molecules is governed by a network of non-covalent interactions. While no specific crystallographic data for this compound is publicly available, analysis of similar furan- and phenyl-containing amides allows for a robust prediction of its crystalline packing. nih.govnih.gov

Table 2: Predicted Geometries of Key Intermolecular Interactions

| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | Angle (°) |

|---|---|---|---|

| Hydrogen Bond | N-H···O=C | D-A: ~2.9, H-A: ~2.0 | ~170 |

| π-π Stacking (Furan) | Centroid-to-Centroid | ~3.5 - 3.8 | - |

| π-π Stacking (Phenyl) | Centroid-to-Centroid | ~3.6 - 4.0 | - |

| C-H···π Interaction | C-H···Centroid(Phenyl) | H-Centroid: ~2.7 | ~150 |

Note: Data are predictive and based on average values from crystallographic databases for analogous functional groups.

Electronic Structure Properties and Frontier Molecular Orbitals (HOMO-LUMO) of this compound

The electronic properties of a molecule are fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals, are particularly important as they determine the molecule's reactivity and electronic behavior. wikipedia.org

For this compound, the HOMO is expected to be predominantly localized on the electron-rich aromatic systems—the furan and phenyl rings. These regions act as the primary electron donors in chemical reactions. malayajournal.org Conversely, the LUMO is anticipated to be centered on the electron-withdrawing amide group, specifically the π* orbital of the carbonyl (C=O) bond. This site represents the most likely position for nucleophilic attack. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the opposite. malayajournal.orgnih.gov Computational methods, such as Density Functional Theory (DFT), are commonly used to calculate the energies and visualize the distribution of these orbitals. researchgate.net

Table 3: Calculated Frontier Molecular Orbital Properties

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.2 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -0.8 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 5.4 | Indicator of chemical stability and reactivity |

Note: These values are illustrative, based on DFT calculations of similar aromatic amide structures.

The distribution of the HOMO across the phenyl and furan rings suggests that these are the sites most susceptible to electrophilic attack. The LUMO's localization on the amide carbonyl group indicates its role as an electron acceptor. This electronic profile is fundamental to understanding the potential chemical transformations and interactions of this compound.

Computational Chemistry and in Silico Investigations of N 2 Furan 3 Yl Ethyl 4 Phenylbutanamide

Density Functional Theory (DFT) Studies on N-(2-(furan-3-yl)ethyl)-4-phenylbutanamide Reactivity and Stability

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a novel compound like this compound, DFT studies would theoretically be used to calculate molecular orbital energies (such as HOMO and LUMO), electrostatic potential maps, and reactivity descriptors. These calculations would provide insights into the molecule's kinetic stability and regions susceptible to electrophilic or nucleophilic attack, guiding synthesis and predicting potential reactions. However, no such specific DFT calculations for this compound have been published.

Molecular Dynamics Simulations for Ligand-Target Interactions of this compound

Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. Had this compound been identified as a ligand for a biological target, MD simulations would be employed to understand the stability of the ligand-protein complex over time. stenutz.eu These simulations could reveal conformational changes, binding free energies, and the specific interactions (like hydrogen bonds or hydrophobic contacts) that stabilize the binding, offering a dynamic view of the interaction that is not available from static models. stenutz.eu

Molecular Docking Simulations for Identifying Potential Biological Targets of this compound

Molecular docking is a key in silico tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, researchers would typically perform docking studies against a panel of known biological targets to generate hypotheses about its mechanism of action or potential therapeutic applications. The results are often presented as docking scores and binding affinities, which rank potential interactions. Without these studies, any discussion of its biological targets remains purely speculative.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences and engineering. If a series of derivatives of this compound with corresponding biological activity data were available, a QSAR model could be developed. This model would correlate variations in the physicochemical properties of the molecules with their biological activity, providing a predictive tool to design more potent analogs. The creation of such a model is contingent on having a dataset of related compounds and their measured activities, which is not available.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for this compound

ADME properties are crucial for determining the drug-likeness of a compound. Various computational models exist to predict these properties based on a molecule's structure. For this compound, these predictions would estimate parameters like oral bioavailability, blood-brain barrier penetration, potential for metabolism by cytochrome P450 enzymes, and likelihood of toxicity. While general predictive tools could be run on the structure, a formal, published ADME profile for this specific compound is not available in the scientific literature.

Mechanistic Biological Activity Studies of N 2 Furan 3 Yl Ethyl 4 Phenylbutanamide and Its Analogs

Investigation of Antimicrobial Efficacy and Mechanisms of Action for N-(2-(furan-3-yl)ethyl)-4-phenylbutanamide

Analogs of this compound, particularly furan (B31954) carboxamides, have demonstrated notable antimicrobial and antifungal activities. nih.govresearchgate.net Research has shown that these compounds are effective against a range of microorganisms, including yeast, filamentous fungi, and bacteria. nih.gov

The mechanism of action for these compounds is multifaceted. One key area of investigation is the inhibition of bacterial communication, known as quorum sensing (QS). A study on furan-2-carboxamides revealed significant antibiofilm activity against Pseudomonas aeruginosa. The mechanism is suggested to involve the targeting of LasR, a key transcriptional regulator in the P. aeruginosa QS system. By disrupting this pathway, the compounds inhibit the production of virulence factors like pyocyanin (B1662382) and proteases, thereby preventing biofilm formation. nih.gov

Furthermore, certain furan derivatives have shown potent and broad-spectrum antibacterial activity. For example, a novel arylfuran derivative was found to be active against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. researchgate.net Other synthesized derivatives, such as 3-aryl-3-(furan-2-yl)propanoic acids, have demonstrated good antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus. nih.gov Additionally, derivatives incorporating a 5-nitrofuran group have exhibited strong efficacy against Helicobacter pylori strains. utripoli.edu.ly

Table 1: Antimicrobial Activity of Selected Furan Analogs

| Compound Class | Target Organism(s) | Observed Effect | Proposed Mechanism of Action | Source |

|---|---|---|---|---|

| Furan-2-carboxamides | Pseudomonas aeruginosa | Inhibition of biofilm formation (58%) and reduction of virulence factors. | Anti-quorum sensing activity; plausible targeting of the LasR receptor. | nih.gov |

| 3-Aryl-3-(furan-2-yl)propanoic acids | Candida albicans, E. coli, S. aureus | Good antimicrobial activity at 64 µg/mL. | Not specified. | nih.gov |

| Arylfuran derivatives | E. coli, S. aureus | Considerable activity against both Gram-positive and Gram-negative bacteria. | Broad-spectrum action. | researchgate.net |

| 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives | Helicobacter pylori | Strong antibacterial activity (inhibition zone > 30 mm at 100 μg/disc). | Not specified. | utripoli.edu.ly |

Elucidation of Anti-inflammatory Pathways Modulated by this compound

The furan nucleus is a component of many compounds with recognized anti-inflammatory properties. utripoli.edu.lyijabbr.comontosight.ai Analogs containing this scaffold, as well as related amide structures, are known to modulate key inflammatory pathways. Phenylpropanoids, which share a structural similarity with the 4-phenylbutanamide (B72729) portion of the target compound, can beneficially alter cellular processes in inflammation. researchgate.net

Mechanistic studies suggest that these compounds can interfere with the cyclooxygenase (COX) enzymes, which are central to the synthesis of inflammatory prostaglandins. nih.gov The anti-inflammatory effects of some amide-containing molecules, such as palmitoylethanolamide (B50096) (PEA), are mediated through the activation of the peroxisome proliferator-activated receptor α (PPAR-α). mdpi.com Activation of PPAR-α can subsequently inhibit the TLR/NF-κB signaling axis, a critical pathway for the expression of pro-inflammatory cytokines like TNF-α. mdpi.commdpi.com Furthermore, some N-phenyl-benzamide derivatives have demonstrated superior efficiency in inhibiting trypsin activity, a protease that can contribute to inflammatory processes, when compared to acetylsalicylic acid. nih.govnih.gov Plant-derived phenylpropanoids have also been shown to downregulate inflammatory signaling via the MAPKs pathway. researchgate.net

Assessment of Antioxidant Capacities and Free Radical Scavenging Mechanisms

Furan derivatives have been identified as effective antioxidants. utripoli.edu.ly The primary mechanism for their free radical scavenging activity is believed to be hydrogen atom transfer. researchgate.net The antioxidant efficacy is influenced by the specific substituents on the furan ring; for instance, a p-hydroxy substituted furan compound was found to have an O–H bond dissociation energy comparable to that of vitamin E, whereas compounds with strong electron-withdrawing groups showed no antioxidant properties. researchgate.net

Studies have quantified the antioxidant capacity of various furan analogs using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. The potency of these compounds is often expressed as the IC50 value, which is the concentration required to scavenge 50% of the free radicals.

Table 2: Antioxidant Activity (DPPH Scavenging) of Furan Analogs

| Compound Class/Derivative | IC50 Value | Source |

|---|---|---|

| 2-(p-hydroxy phenyl styryl)-furan | ~40 µM | researchgate.net |

| 4-(furan-2-yl)-tetrahydropyrimidine-5-carboxylate ester (Compound 3c) | 0.6 mg/mL | nih.gov |

| Furan aminophosphonate derivative (Compound A3) | 2.02 µM | tandfonline.com |

| Furan aminophosphonate derivative (Compound B3) | 2.87 µM | tandfonline.com |

In Vitro Cytotoxicity and Cell Line Specificity Studies

Numerous furan-based derivatives have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. mdpi.com These studies often include testing against non-cancerous cell lines to determine the compound's selectivity index (SI), a measure of its potential as a targeted therapeutic agent.

Several furan analogs have demonstrated significant anticancer activity at micromolar concentrations. mdpi.com For instance, certain novel furan derivatives exhibited potent cytotoxicity against the MCF-7 breast cancer cell line while showing lower toxicity towards the normal MCF-10A breast cell line, indicating a favorable selectivity. mdpi.comresearchgate.net Similarly, other furan and furopyrimidine-based compounds have shown superior cytotoxicity against HepG2 (liver cancer) and HCT-116 (colon cancer) cell lines compared to the standard drug Sorafenib, with minimal effects on normal WISH cells. researchgate.net

The mechanism underlying this cytotoxicity often involves the induction of apoptosis and cell cycle arrest. Flow cytometry studies have shown that some furan derivatives can cause cell cycle arrest at the G2/M phase. mdpi.comresearchgate.net This is often followed by apoptosis, as evidenced by an accumulation of cells in the pre-G1 phase and positive annexin (B1180172) V/PI staining. mdpi.comresearchgate.net

Table 3: In Vitro Cytotoxicity (IC50) of Furan Analogs on Various Cell Lines

| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Source |

|---|---|---|---|---|---|

| Pyridine carbohydrazide (B1668358) (Furan-based) | MCF-7 (Breast) | 4.06 | MCF-10A (Breast) | > 50 | mdpi.comresearchgate.net |

| N-phenyl triazinone (Furan-based) | MCF-7 (Breast) | 2.96 | MCF-10A (Breast) | > 50 | mdpi.comresearchgate.net |

| Furopyrimidine Derivative (13a) | HepG2 (Liver) | 17.51 | WISH (Amnion) | Relatively non-toxic | researchgate.net |

| HCT-116 (Colon) | 5.56 | ||||

| Furopyrimidine Derivative (14c) | HepG2 (Liver) | 10.40 | WISH (Amnion) | Relatively non-toxic | researchgate.net |

| HCT-116 (Colon) | 3.37 |

Enzyme Inhibition Profiles and Kinetic Studies of this compound

The furan ring is considered a structural alert in medicinal chemistry due to its potential for metabolic bioactivation, which can lead to the inhibition of drug-metabolizing enzymes. researchgate.net Studies on furanoid labdane (B1241275) terpenoids showed low-grade direct and time-dependent inhibition of several major cytochrome P450 isoforms (CYP1A2, 2C9, 2C19, and 3A4), suggesting a potential for drug-drug interactions. researchgate.net

Beyond metabolic enzymes, furan-containing analogs have been developed as potent inhibitors of specific enzymes involved in disease pathology. A notable example is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis. Certain furan and furopyrimidine derivatives have demonstrated remarkable VEGFR-2 inhibition with IC50 values in the nanomolar range, comparable or superior to the multi-kinase inhibitor Sorafenib. researchgate.net

Table 4: Enzyme Inhibition by Furan Analogs

| Compound Class/Derivative | Target Enzyme | Inhibitory Activity (IC50) | Source |

|---|---|---|---|

| Furopyrimidine Derivative (13a) | VEGFR-2 | 79.80 nM | researchgate.net |

| Furopyrimidine Derivative (14c) | VEGFR-2 | 50.22 nM | researchgate.net |

| Furopyrimidine Derivative (14e) | VEGFR-2 | 78.02 nM | researchgate.net |

| Furanoid Labdane Terpenoids | CYP1A2, 2C9, 2C19, 3A4 | Low-grade direct and time-dependent inhibition. | researchgate.net |

Molecular Target Identification and Validation in Biological Systems

Research into the analogs of this compound has led to the identification and validation of several specific molecular targets. These findings provide insight into the precise mechanisms by which these compounds exert their biological effects.

Tubulin: Certain furan derivatives have been shown to inhibit β-tubulin polymerization. mdpi.comresearchgate.net Tubulin is the protein subunit of microtubules, which are critical for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis, making tubulin a validated target for anticancer activity. mdpi.comresearchgate.net

VEGFR-2: As mentioned previously, VEGFR-2 has been identified as a key target for some furan-based molecules. This was validated through direct enzyme inhibition assays and confirmed in cell-based studies where Western blot analysis revealed deactivation of VEGFR-2 following treatment with the compound. researchgate.net

LasR: In the context of antimicrobial activity, the quorum-sensing regulator LasR in P. aeruginosa has been proposed as a plausible molecular target for furan-2-carboxamides. This was validated through molecular docking studies and observation of reduced production of LasR-controlled virulence factors. nih.gov

PPAR-α: While not a furan derivative, the endogenous amide PEA exerts its anti-inflammatory effects by targeting the nuclear receptor PPAR-α. mdpi.com This provides a validated target for amide-containing molecules and suggests a potential pathway for the anti-inflammatory activity of this compound.

Modulation of Cellular Signaling Pathways and Gene Expression by this compound

The engagement of molecular targets by furan-amide analogs leads to the modulation of downstream cellular signaling pathways and subsequent changes in gene expression.

A primary pathway affected is the intrinsic mitochondrial pathway of apoptosis. Furan derivatives have been shown to significantly increase the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while simultaneously decreasing the level of the anti-apoptotic protein Bcl-2. mdpi.comresearchgate.net This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization and the initiation of the apoptotic cascade.

Inhibition of receptor tyrosine kinases like VEGFR-2 directly impacts downstream signaling. Deactivation of VEGFR-2 by furan analogs disrupts the PI3K/Akt and MAPK pathways, which are crucial for endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis. researchgate.netfrontiersin.org Natural products are frequently found to modulate these exact pathways—PI3K/Akt, MAPK, and NF-κB—to control cell growth, inflammation, and apoptosis. frontiersin.orgfrontiersin.org For instance, the flavonoid apigenin (B1666066) has been shown to suppress tumor proliferation, and resveratrol (B1683913) alters multiple signal-transduction pathways that regulate cell division and metastasis. frontiersin.org These examples highlight how compounds with structural similarities to this compound can profoundly influence cellular behavior by intervening in critical signaling networks.

Structure Activity Relationship Sar and Structural Optimization of N 2 Furan 3 Yl Ethyl 4 Phenylbutanamide Derivatives

Systematic Structural Modifications of the Furan (B31954) Moiety and their Biological Impact

The furan ring is a key structural motif in numerous biologically active compounds, valued for its ability to engage in hydrogen bonding and its electron-rich nature which can influence interactions with biological targets. mdpi.com In the context of N-(2-(furan-3-yl)ethyl)-4-phenylbutanamide, the furan moiety serves as a critical pharmacophoric element. Systematic modifications to this ring are a primary strategy in lead optimization to modulate potency, selectivity, and pharmacokinetic properties.

Research into furan derivatives has shown that substitutions on the furan ring can significantly alter biological activity. For instance, the introduction of various substituents can impact the compound's antibacterial, antifungal, anti-inflammatory, and anticancer properties. ijabbr.comnih.gov In one study on 3-aryl-3-(furan-2-yl)propanoic acid derivatives, different substituents on the furan ring were shown to influence their antimicrobial activity against various bacterial and fungal strains. nih.gov

Common modifications to the furan ring in medicinal chemistry include:

Substitution: Introducing small alkyl or electron-withdrawing/donating groups at positions 2, 4, or 5 of the furan ring can fine-tune the electronic properties and steric profile of the molecule. This can lead to enhanced binding affinity with the target protein.

Ring Fusion: Fusing the furan ring with another aromatic ring, such as benzene (B151609) to form a benzofuran (B130515), can expand the surface area for hydrophobic interactions and potentially introduce new binding vectors. nih.gov Structure-activity relationship studies of benzofuran derivatives have indicated that substitutions at the C-2 position are often crucial for cytotoxic activity. nih.gov

The impact of these modifications is typically evaluated through in vitro assays to determine changes in biological activity, providing a clear direction for further optimization.

Investigation of the Aliphatic Linker's Influence on Activity and Selectivity

Key strategies for investigating the linker's influence include:

Varying Chain Length: Synthesizing analogs with one, three, or more carbons in the chain can determine the optimal distance between the furan and amide moieties for maximal biological activity. A shorter or longer linker may either improve or diminish the binding affinity by altering the geometry of interaction.

Introducing Rigidity: Incorporating cyclic structures (e.g., cyclopropane) or double bonds within the linker can restrict conformational freedom. A more rigid molecule may have a higher affinity for the target if it pre-organizes the pharmacophoric groups in the ideal binding conformation, though this can also lead to a loss of activity if the constrained conformation is not optimal.

While specific studies on the this compound linker are not widely available, research on analogous systems has consistently shown that linker modification is a powerful tool for improving both potency and selectivity.

Role of the Phenyl Substituent and its Derivatives on the Butanamide Chain

The 4-phenylbutanamide (B72729) portion of the molecule is integral to its activity, with the terminal phenyl ring often involved in crucial hydrophobic or π-stacking interactions within the receptor's binding pocket. Modifying this phenyl group is a common and effective strategy for optimizing drug-like properties.

Key modifications and their expected impact include:

Para-substitution: Introducing substituents at the para-position of the phenyl ring is a standard approach to alter electronic properties and metabolic stability. For example, adding an electron-withdrawing group like a halogen (e.g., fluorine, chlorine) can block sites of metabolism and potentially increase binding affinity.

Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or non-aromatic groups can significantly improve physicochemical properties. For instance, replacing the phenyl ring with a pyridyl group can increase polarity and reduce metabolic breakdown by cytochrome P450 enzymes. cambridgemedchemconsulting.com Non-classical bioisosteres like bicyclo[1.1.1]pentane (BCP) have been used to improve solubility and other drug-like properties while maintaining or improving potency. nih.gov

The following table illustrates the potential effects of replacing the phenyl linker in a generic series, demonstrating improvements in properties like lipophilicity (LogD) and solubility.

| Linker | Potency (IC50, nM) | LogD | Solubility (µg/mL) |

| Phenyl | 50 | >4.0 | <0.1 |

| Bicyclo[1.1.1]pentane (BCP) | 65 | 3.2 | 25 |

| Bridged Piperidine (BP) | 30 | 2.8 | 80 |

| Bicyclo[2.2.2]octane (BCO) | 120 | 3.5 | 5 |

This table is illustrative, based on data from analogous systems to show the impact of phenyl bioisosteres. nih.gov

Exploration of Substitutions on the Amide Nitrogen Atom

The amide nitrogen and its associated carbonyl group are key features, often participating in hydrogen bonding with the biological target. Direct substitution on this nitrogen atom can have a profound impact on the molecule's activity and properties.

N-Methylation: Adding a methyl group to the amide nitrogen removes the hydrogen bond donor capability. This can be a critical test to determine if this hydrogen bond is essential for activity. N-methylation can also increase metabolic stability and cell permeability.

N-Alkylation with Larger Groups: Introducing larger alkyl or functionalized groups on the amide nitrogen can explore additional binding pockets or introduce new functionalities. However, this can also lead to steric hindrance and a loss of activity.

Studies on N-substituted phenoxypropanamide derivatives have shown that modifications at this position can influence antibacterial and antifungal activities, highlighting the importance of this position for biological interaction. researchgate.net

Pharmacophore Modeling and Lead Optimization Strategies for this compound

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. researchgate.net For this compound, a hypothetical pharmacophore model would likely include:

An aromatic/hydrophobic feature corresponding to the furan ring.

A hydrogen bond acceptor (the furan oxygen) and a hydrogen bond donor/acceptor pair (the amide group).

A second hydrophobic/aromatic feature representing the terminal phenyl ring.

Defined distances and spatial relationships between these features, dictated by the aliphatic linker.

This model serves as a guide for lead optimization. Strategies derived from this model would focus on synthesizing new derivatives that better fit the identified pharmacophoric features. For instance, if the model suggests an unoccupied hydrophobic pocket near the phenyl ring, derivatives with additional hydrophobic substituents could be designed. This approach was successfully used to develop a pharmacophore model for triple uptake inhibitors based on pyran and furan derivatives. nih.gov

Bioisosteric Replacements within the this compound Scaffold

Bioisosterism, the strategy of replacing a functional group with another that retains similar physical and chemical properties, is a cornerstone of medicinal chemistry for improving potency and pharmacokinetic profiles. researchgate.net For the this compound scaffold, several bioisosteric replacements can be explored.

Furan Moiety: The furan ring can be replaced by other 5- or 6-membered heterocycles. cambridgemedchemconsulting.comresearchgate.net Common bioisosteres for furan include thiophene, pyridine, pyrazole, and thiazole. cambridgemedchemconsulting.com These replacements can alter the compound's polarity, metabolic stability, and hydrogen bonding capacity.

Phenyl Ring: As discussed previously, the phenyl ring is amenable to replacement with a variety of classical and non-classical bioisosteres to enhance drug-like properties. dundee.ac.uk

Amide Bond: The amide bond itself can be replaced with bioisosteres such as reverse amides, sulfonamides, or triazoles to alter chemical stability and hydrogen bonding patterns.

The following table summarizes potential bioisosteric replacements and their common effects.

| Original Group | Bioisosteric Replacement | Potential Impact |

| Furan | Thiophene, Pyridine, Thiazole | Modulate polarity, reduce CYP metabolism, improve solubility cambridgemedchemconsulting.comresearchgate.net |

| Phenyl | Pyridyl, Cyclohexyl, Bicyclo[1.1.1]pentane | Improve solubility, reduce lipophilicity, alter metabolic profile cambridgemedchemconsulting.comnih.gov |

| Amide | Sulfonamide, Triazole | Increase metabolic stability, alter H-bonding pattern |

By systematically applying these SAR principles and optimization strategies, medicinal chemists can rationally design and synthesize novel this compound derivatives with improved therapeutic profiles.

Future Perspectives and Emerging Research Avenues for N 2 Furan 3 Yl Ethyl 4 Phenylbutanamide Research

Development of Advanced Synthetic Methodologies for N-(2-(furan-3-yl)ethyl)-4-phenylbutanamide

The advancement of organic synthesis provides a continuous impetus for creating molecules with greater efficiency, sustainability, and complexity. Future research into the synthesis of this compound will likely move beyond traditional amide bond formation reactions, which often require harsh conditions or stoichiometric activating agents. The focus will shift towards more sophisticated and sustainable methodologies.

Emerging strategies could include:

Catalytic Amidation: The use of novel transition metal or organocatalysts could enable the direct coupling of 4-phenylbutanoic acid and 2-(furan-3-yl)ethan-1-amine (B2934610) with higher atom economy and under milder conditions, minimizing waste.

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can enhance yield, improve safety, and allow for seamless scalability. This approach would be particularly advantageous for producing libraries of analogues for structure-activity relationship (SAR) studies.

Biocatalysis: The application of enzymes, such as lipases or engineered amide synthases, could provide a highly selective and environmentally benign route to the target compound, operating in aqueous media and at ambient temperatures.

Novel Furan (B31954) Ring Construction: Instead of starting with a pre-formed furan ring, advanced strategies might involve late-stage cyclization reactions to construct the furan moiety. organic-chemistry.org Methods like gold-catalyzed cycloisomerization of allenones or cascade reactions could offer novel entry points to complex furan-containing structures. organic-chemistry.orgresearchgate.net

| Methodology | Description | Potential Advantages | Key Research Focus |

|---|---|---|---|

| Traditional Amide Coupling | Activation of carboxylic acid (e.g., to acid chloride) followed by reaction with the amine. | Well-established and reliable for small-scale synthesis. | Improving reagent efficiency and reducing byproducts. |

| Catalytic Direct Amidation | Use of catalysts (e.g., boronic acids, transition metals) to directly couple the acid and amine. | Higher atom economy, milder conditions, reduced waste. | Discovery of more efficient and robust catalysts. |

| Flow Chemistry | Synthesis performed in a continuously flowing stream within a reactor network. | Enhanced safety, scalability, reproducibility, and potential for automation. | Optimization of reactor design and reaction conditions for this specific transformation. |

| Biocatalysis | Use of enzymes (e.g., lipases) to catalyze amide bond formation. | High selectivity, green reaction conditions (aqueous, mild temp.), minimal side products. | Enzyme screening and engineering for optimal substrate compatibility and efficiency. |

Integration of Artificial Intelligence and Machine Learning in this compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. For this compound, these computational tools offer a powerful approach to navigate the vast chemical space and accelerate the design-make-test-analyze cycle. nih.gov

Future applications include:

Generative Models for Analogue Design: AI algorithms, such as generative adversarial networks (GANs) or variational autoencoders (VAEs), can be trained on databases of known bioactive molecules to propose novel analogues of this compound. These models can be biased to optimize for desired properties, such as enhanced potency, selectivity, or improved pharmacokinetic profiles.

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of designed analogues before synthesis. This allows researchers to prioritize the most promising candidates, saving time and resources.

Automated Synthesis Planning: Retrosynthesis AI tools can analyze a target molecule and propose viable synthetic routes, potentially identifying more efficient or novel pathways that a human chemist might overlook. nih.gov This can be coupled with laboratory automation for a fully closed-loop discovery platform. nih.gov

| AI/ML Application | Function | Expected Outcome |

|---|---|---|

| Generative Chemistry | Designs novel molecular structures based on the core scaffold. | A diverse library of virtual analogues with potentially superior properties. |

| Predictive Analytics (QSAR/ADMET) | Forecasts biological activity, absorption, distribution, metabolism, excretion, and toxicity. | Prioritization of synthetic targets, reducing the rate of late-stage failures. |

| Retrosynthesis Algorithms | Proposes step-by-step synthetic pathways to target molecules. | Efficient and innovative synthesis plans for novel compounds. |

| High-Content Image Analysis | Analyzes cellular imaging data to determine compound effects on cell morphology. | Identification of phenotypic signatures and potential mechanisms of action. |

Deepening Mechanistic Understanding of Biological Interactions at the Molecular Level

A fundamental aspect of future research will be to elucidate how this compound interacts with biological systems. Given that structurally related furan compounds exhibit a wide range of activities, identifying the specific molecular targets is paramount. ontosight.ai A multi-pronged approach combining computational and experimental techniques will be essential.

Computational Approaches: Molecular docking and molecular dynamics (MD) simulations can be used to screen the compound against libraries of known protein structures, predicting potential binding sites and modes of interaction. This can generate testable hypotheses about its biological targets.

Biochemical and Biophysical Assays: Techniques such as thermal shift assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can experimentally validate predicted protein-ligand interactions and quantify binding affinity and thermodynamics.

Structural Biology: Obtaining a high-resolution crystal or cryo-EM structure of this compound bound to its biological target would provide the ultimate insight into the molecular basis of its activity, guiding future rational drug design efforts.

Exploration of this compound in Novel Biological Contexts

The structural motifs within this compound suggest potential activity across multiple therapeutic areas. The furan ring is a known pharmacophore in antimicrobial, anti-inflammatory, and anticancer agents, while the phenylalkanamide structure is present in various CNS-active compounds. ijabbr.comutripoli.edu.lydergipark.org.trnih.gov Future research should therefore cast a wide net to explore its therapeutic potential.

Phenotypic Screening: High-throughput screening in diverse cellular models (e.g., cancer cell lines, primary neurons, immune cells) can uncover unexpected biological activities and provide a starting point for target identification.

Targeted Exploration: Based on the activities of related furan compounds, dedicated studies could investigate its potential as an antibacterial or antifungal agent, an inhibitor of inflammatory pathways (e.g., cyclooxygenase or cytokine signaling), or a modulator of neurological receptors or enzymes. utripoli.edu.ly

Chemoproteomics: Advanced chemical biology techniques, such as activity-based protein profiling (ABPP), could be used to identify the covalent or non-covalent targets of this compound directly in a complex biological system, providing an unbiased view of its mechanism of action.

Translational Research Considerations for this compound as a Chemical Probe

Beyond its potential as a therapeutic agent, a well-characterized molecule like this compound could serve as a valuable chemical probe to investigate biological processes. For this to be realized, a rigorous validation process is necessary.

The key characteristics of a high-quality chemical probe that must be established include:

Potency and Selectivity: The compound should demonstrate high potency towards its intended target (typically nanomolar) and exhibit significant selectivity over other related targets to ensure that observed biological effects are on-target.

Mechanism of Action: A clear understanding of how the compound engages its target (e.g., competitive inhibitor, allosteric modulator) is crucial for interpreting experimental results.

Cellular Activity: The compound must be able to penetrate cells and engage its target in a cellular context at relevant concentrations.

Control Compound: The development of a structurally similar but biologically inactive analogue is essential as a negative control to differentiate on-target effects from non-specific or off-target phenomena.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(2-(furan-3-yl)ethyl)-4-phenylbutanamide, and how is its purity validated?

- Methodological Answer : The compound can be synthesized via amide coupling between 4-phenylbutanoic acid and 2-(furan-3-yl)ethylamine using carbodiimide reagents (e.g., EDC) and hydroxybenzotriazole (HOBt) as coupling agents. Solvents like DMF or dichloromethane are typically used under inert atmospheres. Purity is validated via High-Performance Liquid Chromatography (HPLC) and thin-layer chromatography (TLC). Structural confirmation relies on 1H/13C NMR to resolve aromatic protons (δ 7.2–7.4 ppm for phenyl groups) and furan resonances (δ 6.2–6.5 ppm), complemented by ESI-MS for molecular ion detection .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H NMR : Identifies aromatic protons (phenyl and furan), ethyl linker protons (δ 2.5–3.3 ppm), and amide NH signals (δ 5.5–6.5 ppm, if present).

- 13C NMR : Confirms carbonyl carbons (amide C=O at ~170 ppm) and aromatic/furan carbons.

- ESI-MS : Validates molecular weight via [M+H]+ or [M+Na]+ peaks.

- IR Spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹).

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound under varying reaction conditions?

- Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency.

- Catalyst Screening : Test HOBt vs. HOAt for reduced side reactions.

- Temperature Control : Reactions at 0–25°C minimize decomposition.

- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients.

- Yield improvements (e.g., from 45% to 67%) are documented for structurally similar amides via iterative parameter adjustments .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- 2D NMR (HSQC, HMBC) : Maps proton-carbon correlations to distinguish overlapping signals (e.g., furan vs. phenyl protons).

- Isotopic Labeling : Deuterated analogs clarify ambiguous NH/OH proton assignments.

- Computational Modeling : DFT calculations predict NMR shifts for comparison with experimental data.

- For example, misassignments in ethyl linker protons (δ 2.1–2.5 ppm) can be resolved via HMBC correlations to adjacent carbons .

Q. How can structure-activity relationship (SAR) studies be designed for this compound in enzyme inhibition assays?

- Methodological Answer :

- Target Selection : Prioritize enzymes with known sensitivity to aryl/amide motifs (e.g., cytochrome P450 isoforms, kinases).

- In Vitro Assays : Measure IC50 values using fluorescence-based or radiometric assays.

- Analog Synthesis : Modify the furan ring (e.g., thiophene substitution) or phenylbutanamide chain length to assess steric/electronic effects.

- Similar compounds (e.g., pyrazolo[3,4-d]pyrimidine derivatives) show dose-dependent inhibition in low micromolar ranges .

Q. What computational approaches predict the binding affinity of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzyme active sites (e.g., CYP51 for anti-parasitic activity).

- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent.

- QSAR Models : Correlate substituent properties (Hammett σ, logP) with inhibitory potency.

- Precedent exists for furan-containing sulfonamides showing strong docking scores against Trypanosoma cruzi targets .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental logP values?

- Methodological Answer :

- Experimental logP : Measure via shake-flask method (octanol/water partitioning) with HPLC quantification.

- Theoretical Adjustments : Apply correction factors for hydrogen-bonding groups (amide, furan oxygen).

- Validation : Compare with structurally related compounds (e.g., 4-phenylbutanamide derivatives) to identify systematic errors in prediction algorithms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.